Methyl 2-((2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)amino)benzoate
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Overview
Description
Methyl 2-((2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by a complex structure that includes a cyclopentene ring and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)amino)benzoate can be achieved through a multi-step process. One common method involves the condensation of 2,2,3-trimethyl-3-cyclopenten-1-yl aldehyde with methyl 2-aminobenzoate under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)amino)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-((2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-((2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)amino)benzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)amino)benzoate: This compound is structurally similar but may have different functional groups or substituents.
3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol: Another compound with a similar cyclopentene ring structure.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a compound of significant interest.
Properties
CAS No. |
94108-53-9 |
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Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
methyl 2-[2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethylideneamino]benzoate |
InChI |
InChI=1S/C18H23NO2/c1-13-9-10-14(18(13,2)3)11-12-19-16-8-6-5-7-15(16)17(20)21-4/h5-9,12,14H,10-11H2,1-4H3 |
InChI Key |
LPLMQHGEVCUOSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C1(C)C)CC=NC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
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